2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol
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Overview
Description
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of 2-aminoethanol with propionaldehyde under acidic or basic conditions to form the oxazolidine ring. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are halides or alkylated derivatives.
Scientific Research Applications
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Uniqueness
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is unique due to its specific structural features, such as the propyl group attached to the oxazolidine ring This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
CAS No. |
17816-77-2 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(2-propyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-8-9(4-6-10)5-7-11-8/h8,10H,2-7H2,1H3 |
InChI Key |
VCDQZZAJXYMRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(CCO1)CCO |
Origin of Product |
United States |
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